5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features methyl and methylsulfanyl substituents, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents to form the thienopyrimidine core . The reaction conditions often include heating the mixture under reflux in solvents such as butanol, with the presence of bases like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Nucleophiles like benzylamine can be used for substitution reactions, often under basic conditions.
Major Products Formed
Scientific Research Applications
5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as protein tyrosine kinases and cyclin-dependent kinases, by binding to their active sites . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also have a fused ring system and are known for their kinase inhibitory properties.
Uniqueness
5,6-Dimethyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of both methyl and methylsulfanyl substituents, which enhance its chemical reactivity and biological activity. The combination of these substituents with the thienopyrimidine core provides a distinct profile that sets it apart from other similar compounds .
Properties
CAS No. |
917907-13-2 |
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Molecular Formula |
C15H15N3S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5,6-dimethyl-N-(2-methylsulfanylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3S2/c1-9-10(2)20-15-13(9)14(16-8-17-15)18-11-6-4-5-7-12(11)19-3/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
UNYYGWOJAVLQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3SC)C |
Origin of Product |
United States |
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